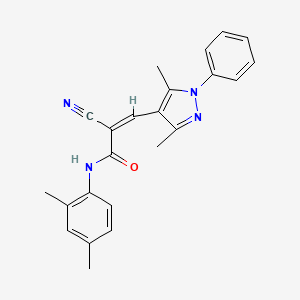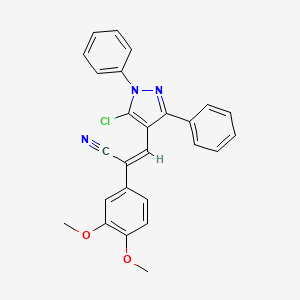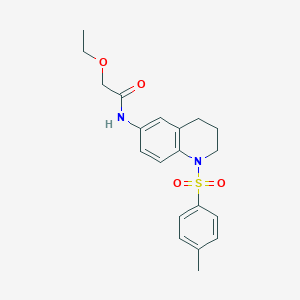
3-(Pyridin-2-yl)benzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyridin-2-yl)benzyl alcohol is an organic compound that features a benzyl alcohol group attached to a pyridine ring. This compound is of interest due to its unique structural properties, which combine the reactivity of benzyl alcohol with the aromaticity and nitrogen-containing heterocycle of pyridine. These characteristics make it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.
Mecanismo De Acción
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, indole derivatives can inhibit the activity of certain enzymes, leading to a decrease in the production of harmful substances in the body .
Biochemical Pathways
For example, indole derivatives have been found to inhibit the activity of certain enzymes, disrupting the normal functioning of these pathways .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . These studies can provide insights into the potential ADME properties of 3-(Pyridin-2-yl)benzyl alcohol.
Result of Action
Similar compounds have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially have similar effects.
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds . For instance, the photophysical behavior of certain compounds can be influenced by factors such as temperature, pH, and the presence of other substances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)benzyl alcohol typically involves the reaction of 2-pyridinecarboxaldehyde with benzylmagnesium chloride (a Grignard reagent) in an anhydrous ether solvent. The reaction proceeds via nucleophilic addition of the Grignard reagent to the aldehyde, followed by hydrolysis to yield the desired alcohol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as distillation or recrystallization to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyridin-2-yl)benzyl alcohol undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed
Oxidation: 3-(Pyridin-2-yl)benzaldehyde or 3-(Pyridin-2-yl)benzoic acid.
Reduction: 3-(Pyridin-2-yl)benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(Pyridin-2-yl)benzyl alcohol has several applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)ethanol: Similar structure but with an ethyl group instead of a benzyl group.
3-(Pyridin-2-yl)propyl alcohol: Similar structure but with a propyl group instead of a benzyl group.
2-(Pyridin-2-yl)benzyl alcohol: Isomer with the pyridine ring attached at a different position on the benzyl group.
Uniqueness
3-(Pyridin-2-yl)benzyl alcohol is unique due to the specific positioning of the pyridine ring and the benzyl alcohol group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for targeted synthesis and application in various fields .
Propiedades
Número CAS |
98061-41-7 |
|---|---|
Fórmula molecular |
C13H10N2O |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
2-[3-(hydroxymethyl)phenyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H10N2O/c14-8-12-5-2-6-15-13(12)11-4-1-3-10(7-11)9-16/h1-7,16H,9H2 |
Clave InChI |
FDKVNOCTEZIDLY-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=CC=CC(=C2)CO |
SMILES canónico |
C1=CC(=CC(=C1)C2=C(C=CC=N2)C#N)CO |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-Amino-4,6-bis(trifluoromethyl)phenyl]-1-ethanone](/img/structure/B2694486.png)



![(2S,3S,4S,5R,6R)-6-[[(2S,3R,4R,6aR,6bS,8aS,12aS,14bR)-4-carboxy-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2694495.png)
![3-(4-nitrophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2694498.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2694500.png)



![2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]propanamide](/img/structure/B2694505.png)
![N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2694507.png)
